HA15

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

HA15 is a high-purity chemical compound (typically 98% purity) used in scientific research, particularly in the field of biochemistry []. Its key application relates to its ability to inhibit a specific cellular process known as protein splicing.

Inhibition of Protein Splicing by Split Inteins

Proteins are essential molecules that carry out a vast array of functions within cells. Traditionally, proteins are synthesized as a single, continuous chain of amino acids. However, some proteins can be produced in a more complex manner through a process called protein splicing []. This process involves self-excision of a protein segment (intein) from a precursor protein, leading to the ligation of the remaining protein fragments (exteins) to form the mature protein.

HA15 is a small-molecule inhibitor that specifically targets Heat Shock Protein A5, commonly known as BiP (Binding immunoglobulin Protein) or Grp78 (Glucose-regulated protein 78). This protein plays a critical role in the endoplasmic reticulum (ER) stress response and is involved in protein folding, assembly, and transport. HA15 was initially derived from thiazolidinedione and has been identified as a potent inhibitor of BiP, demonstrating significant potential in various therapeutic applications, particularly in oncology .

HA15 acts as a specific inhibitor of HSPA5 [, , ]. HSPA5 is a chaperone protein in the endoplasmic reticulum (ER), which plays a critical role in protein folding and quality control. By inhibiting HSPA5, HA15 disrupts protein folding within the ER, leading to a cellular stress response known as endoplasmic reticulum stress (ER stress) [, ]. This ER stress can ultimately trigger cell death pathways in cancer cells, offering a potential therapeutic approach [, , ].

Information on the safety and hazards of HA15 is limited due to its status as an investigational compound. However, studies suggest that HA15 exhibits minimal toxicity towards normal human melanocytes and fibroblasts at low and high doses []. Further research is needed to fully understand its safety profile.

The primary mechanism of action of HA15 involves its binding to the ATPase domain of BiP, inhibiting its function. This inhibition leads to the accumulation of misfolded proteins within the ER, triggering ER stress pathways. The subsequent activation of the unfolded protein response can induce apoptosis in cancer cells that are dependent on BiP for survival. HA15 has been shown to enhance the efficacy of other anticancer agents by sensitizing cancer cells to treatment through this mechanism .

HA15 exhibits notable biological activity, particularly in cancer therapy. It has been demonstrated to exert anti-cancer effects by inducing ER stress and apoptosis in various cancer cell lines, including melanoma and breast cancer. Studies indicate that HA15 can inhibit tumor growth in vivo and enhance the cytotoxic effects of chemotherapeutic agents by disrupting the protective role of BiP during ER stress . Additionally, HA15 has been shown to modulate immune responses, suggesting potential applications in immunotherapy .

The synthesis of HA15 involves several chemical steps starting from thiazolidinedione derivatives. The process typically includes:

- Formation of the core structure: Thiazolidinedione is reacted with appropriate substituents to form the desired compound.

- Functionalization: Modifications are made to enhance potency and selectivity towards BiP.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels (≥99% HPLC) for biological testing .

HA15 has several promising applications:

- Cancer Therapy: Its primary application is as an anticancer agent due to its ability to induce ER stress and apoptosis in tumor cells.

- Combination Therapy: HA15 can be used in combination with other chemotherapeutic agents to enhance their efficacy.

- Research Tool: As a specific inhibitor of BiP, it serves as a valuable tool for studying ER stress responses and related pathways in various biological contexts .

Interaction studies have shown that HA15 specifically binds to the ATPase domain of BiP, inhibiting its chaperone activity. This interaction leads to increased levels of misfolded proteins and activates apoptotic pathways in cancer cells. Studies have also explored its effects on other heat shock proteins and their roles in cellular stress responses, providing insights into potential off-target effects and broader implications for therapeutic strategies .

Several compounds share structural or functional similarities with HA15. These include:

| Compound Name | Target Protein | Mechanism of Action | Unique Features |

|---|---|---|---|

| 17-AAG | HSP90 | Inhibits HSP90 chaperone activity | Broad-spectrum anticancer activity |

| VER-155008 | HSP70 | Inhibits HSP70 chaperone activity | Selective for HSP70; less effective against BiP |

| Pifithrin-α | p53 | Inhibits p53-mediated apoptosis | Targets p53 pathway rather than chaperone proteins |

| Thapsigargin | SERCA | Induces calcium release from ER | Directly disrupts calcium homeostasis |

HA15's uniqueness lies in its specific targeting of BiP, which plays a crucial role in maintaining cellular homeostasis under stress conditions. Unlike other heat shock protein inhibitors, HA15's mechanism focuses on enhancing ER stress-induced apoptosis specifically within cancer cells, making it a targeted therapeutic option .

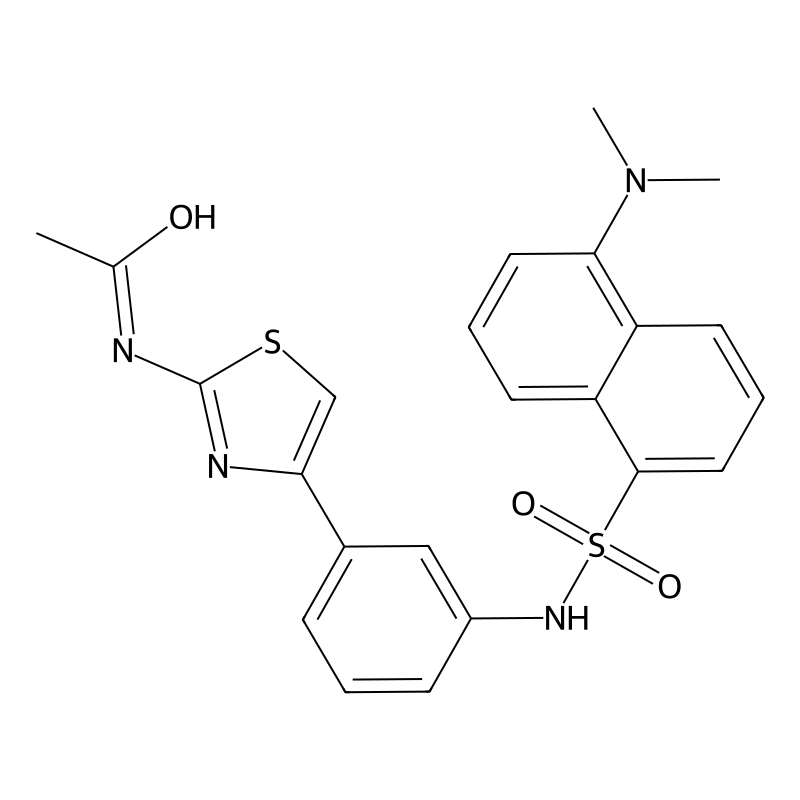

HA15 represents a synthetic heterocyclic compound that has emerged as a significant research molecule in biochemical studies [1] [2] [3]. This sulfonamide derivative exhibits unique structural features that contribute to its distinctive chemical and physical properties [8]. The compound belongs to a class of thiazole-containing molecules characterized by their complex aromatic framework and multiple functional groups [1] [2].

Molecular Structure and Formula

Chemical Identity (C23H22N4O3S2)

HA15 possesses the molecular formula C23H22N4O3S2, establishing its identity as a complex organic molecule containing 23 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms [2] [3] [4]. The Chemical Abstracts Service registry number for HA15 is 1609402-14-3, which serves as its unique chemical identifier [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is N-[4-[3-[[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]amino]phenyl]-2-thiazolyl]-acetamide [8].

The structural molecular weight of HA15 is precisely 466.58 grams per mole, making it a moderately sized organic molecule [2] [3] [7]. The InChI identifier for HA15 is InChI=1S/C23H22N4O3S2/c1-15(28)24-23-25-20(14-31-23)16-7-4-8-17(13-16)26-32(29,30)22-12-6-9-18-19(22)10-5-11-21(18)27(2)3/h4-14,26H,1-3H3,(H,24,25,28) [4]. The corresponding InChI Key is LBSMEKVVMYSTIH-UHFFFAOYSA-N [4].

Structural Components and Functional Groups

HA15 contains several distinct functional groups that contribute to its chemical behavior and biological activity [8]. The molecule features a sulfonamide group formed by the condensation of 5-(dimethylamino)naphthalene-1-sulfonic acid with an aniline nitrogen [8]. This structural arrangement creates a sulfonamide linkage that serves as a central component of the molecule [8].

The compound incorporates a thiazole ring system, specifically a 1,3-thiazole moiety, which contributes to its heterocyclic nature [8] [20]. The thiazole ring is substituted at the 2-position with an acetamide group and at the 4-position with a phenyl ring that bears the sulfonamide substituent [8]. The dimethylamino group attached to the naphthalene ring system provides electron-donating characteristics to the aromatic framework [8].

| Functional Group | Location | Chemical Formula |

|---|---|---|

| Sulfonamide | Central linker | -SO2NH- |

| Thiazole | Core heterocycle | C3H3NS |

| Acetamide | Terminal group | CH3CONH- |

| Dimethylamino | Naphthalene substituent | N(CH3)2 |

| Naphthalene | Aromatic system | C10H8 |

The aromatic systems present in HA15 include a naphthalene ring system and a benzene ring, both of which contribute to the molecule's extended conjugation and stability [8]. The presence of multiple nitrogen atoms in different chemical environments, including tertiary amine, amide, and imine functionalities, creates diverse sites for potential chemical interactions [8].

Stereochemistry and Isomeric Forms

HA15 does not contain traditional chiral centers that would give rise to enantiomeric pairs [25]. The molecule's structure lacks asymmetric carbon atoms, eliminating the possibility of optical isomerism [25]. However, the compound may exhibit conformational isomerism due to restricted rotation around certain bonds, particularly those involving the aromatic ring systems and the sulfonamide linkage [25].

The thiazole ring system in HA15 adopts a planar configuration, which is typical for five-membered heterocyclic rings containing nitrogen and sulfur [20]. The dimethylamino substituent on the naphthalene ring can adopt different conformations depending on the steric and electronic environment [25]. The sulfonamide bridge connecting the aromatic systems may exhibit restricted rotation, leading to atropisomerism in certain conditions [25].

The absence of geometric isomerism is notable in HA15, as the molecule does not contain alkene double bonds that could exist in cis or trans configurations [25]. The rigid aromatic framework and the specific connectivity pattern limit the structural flexibility of the molecule [25].

Physicochemical Properties

Molecular Weight and Solubility Characteristics

The molecular weight of HA15 is 466.58 grams per mole, classifying it as a medium-sized organic molecule suitable for various analytical techniques [2] [3] [7]. The compound demonstrates variable solubility characteristics depending on the solvent system employed [2] [3] [7].

| Solvent | Solubility | Concentration |

|---|---|---|

| Dimethyl sulfoxide | Highly soluble | 89-93 mg/mL (190.75-199.32 mM) |

| Ethanol | Moderately soluble | 43-45 mg/mL (96.44 mM) |

| Water | Insoluble | <1 mg/mL |

HA15 exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations up to 93 milligrams per milliliter [2] [3] [7]. This high solubility in polar aprotic solvents facilitates its use in various research applications [17]. The compound shows moderate solubility in ethanol, reaching concentrations of approximately 45 milligrams per milliliter [2] [3] [7]. In contrast, HA15 is essentially insoluble in water, which is consistent with its predominantly aromatic and hydrophobic structure [2] [3] [7].

The density of HA15 has been reported as 1.4 ± 0.1 grams per cubic centimeter, indicating a relatively dense organic compound [6]. This density value reflects the presence of multiple aromatic rings and heteroatoms within the molecular structure [6].

Stability and Reactivity

HA15 demonstrates chemical stability under standard storage conditions when maintained at -20°C in a desiccated environment [2] [7]. The compound can be stored as a lyophilized powder for extended periods without significant degradation [2] [7]. Long-term stability studies indicate that HA15 remains chemically intact for up to three years when stored at -20°C [7].

The sulfonamide functional group in HA15 provides inherent stability against hydrolysis under neutral conditions [17] [20]. However, the compound may be susceptible to degradation under strongly acidic or basic conditions, particularly affecting the thiazole ring and the sulfonamide linkage [20]. The dimethylamino group on the naphthalene ring may undergo oxidation under harsh oxidative conditions [20].

HA15 exhibits thermal stability up to moderate temperatures, with no reported decomposition below 100°C [27]. The compound does not possess a clearly defined melting point in the literature, suggesting potential decomposition before reaching a distinct melting temperature [27] [28]. The absence of explosive or highly reactive functional groups makes HA15 relatively safe to handle under standard laboratory conditions [27].

The compound's reactivity profile is dominated by the electron-rich aromatic systems and the nucleophilic nitrogen atoms [20]. The dimethylamino group can participate in electrophilic substitution reactions, while the thiazole nitrogen may act as a coordination site for metal complexation [20].

Spectroscopic Profiles

HA15 exhibits characteristic spectroscopic properties that facilitate its identification and quantification [23] [24] [27]. Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound's molecular framework [24] [26]. The proton nuclear magnetic resonance spectrum of HA15 shows distinct signals corresponding to the various hydrogen environments within the molecule [24].

The aromatic protons of the naphthalene and benzene rings appear in the typical aromatic region between 7-8 parts per million [24]. The dimethylamino protons generate a characteristic singlet signal, while the acetamide methyl group produces a distinct three-proton singlet [24]. The thiazole proton appears as a singlet in the aromatic region [24].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of HA15, with carbonyl carbons appearing downfield and aromatic carbons distributed throughout the aromatic region [24] [26]. The dimethylamino carbons produce characteristic upfield signals [24].

| Spectroscopic Technique | Key Characteristics |

|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic protons (7-8 ppm), Dimethylamino singlet, Acetamide methyl |

| 13C Nuclear Magnetic Resonance | Carbonyl signals, Aromatic carbon framework |

| Infrared Spectroscopy | Sulfonamide stretches, Aromatic C=C, N-H stretches |

| Mass Spectrometry | Molecular ion peak at m/z 466.58 |

Infrared spectroscopy of HA15 displays characteristic absorption bands for the various functional groups present [22] [27]. The sulfonamide group produces strong absorption bands corresponding to sulfur-oxygen stretching vibrations [22]. The aromatic carbon-carbon stretching vibrations appear in the typical aromatic region [22]. Nitrogen-hydrogen stretching from the sulfonamide and acetamide groups generates characteristic absorption patterns [22].

Mass spectrometry analysis of HA15 reveals the molecular ion peak at mass-to-charge ratio 466.58, confirming the molecular weight [23]. Tandem mass spectrometry provides fragmentation patterns that support structural elucidation [23]. The compound shows good ionization efficiency under electrospray ionization conditions [23].

Synthetic Pathways and Production Methods

Chemical Synthesis Approaches

The key synthetic strategy involves the formation of the sulfonamide linkage between the naphthalene sulfonic acid derivative and the aminophenyl-thiazole intermediate [12] [13]. This coupling reaction requires activation of the sulfonic acid group, typically through conversion to the corresponding sulfonyl chloride [12] [13]. The subsequent nucleophilic substitution with the aniline derivative forms the critical sulfonamide bond [12] [13].

The thiazole ring construction represents another crucial synthetic transformation in the preparation of HA15 [12] [13] [20]. Thiazole ring formation can be achieved through cyclization reactions involving thioamide and α-halo carbonyl compounds [20]. The acetamide functionality is typically introduced through acylation reactions using acetic anhydride or acetyl chloride [12] [13].

| Synthetic Step | Reagents | Conditions |

|---|---|---|

| Sulfonyl chloride formation | Thionyl chloride | Reflux conditions |

| Sulfonamide coupling | Aniline derivative, base | Room temperature |

| Thiazole cyclization | Thioamide, α-halo ketone | Elevated temperature |

| Acetamide formation | Acetic anhydride | Mild conditions |

The dimethylamino naphthalene starting material can be prepared through Friedel-Crafts acylation followed by reductive amination [12] [13]. Alternative approaches may involve direct alkylation of the corresponding naphthylamine derivative [12] [13]. The overall synthetic route requires careful control of reaction conditions to avoid side reactions and maximize yield [12] [13].

Purification Techniques

Purification of HA15 typically employs a combination of chromatographic and crystallization techniques to achieve the required purity specifications [11] [29]. Reverse-phase high-performance liquid chromatography represents the primary purification method for removing impurities and isolating the target compound [29].

Column chromatography using silica gel or C18 stationary phases provides effective separation of HA15 from synthetic byproducts and unreacted starting materials [29]. The elution conditions typically involve gradient mixtures of water and organic solvents such as acetonitrile or methanol [29]. The compound's moderate polarity allows for effective chromatographic separation using conventional stationary phases [29].

Crystallization techniques can be employed for final purification, particularly when high-purity material is required [11]. The choice of crystallization solvent depends on the solubility characteristics of HA15 and the nature of the impurities present [11]. Common crystallization solvents include alcohol-water mixtures or other polar solvent systems [11].

Preparative-scale purification may involve larger column chromatography systems or preparative high-performance liquid chromatography [29]. The scalability of the purification process depends on the quantity of material required and the acceptable purity level [29].

| Purification Method | Advantages | Applications |

|---|---|---|

| Reverse-phase HPLC | High resolution | Analytical scale |

| Column chromatography | Scalable | Preparative scale |

| Crystallization | Cost-effective | Bulk purification |

| Preparative HPLC | High purity | Research quantities |

Quality Control Parameters

Quality control of HA15 involves comprehensive analytical testing to ensure chemical identity, purity, and stability [27] [29]. High-performance liquid chromatography serves as the primary analytical method for purity determination, typically achieving detection of impurities at levels below 1% [29].

The purity specification for HA15 is generally set at 98.5-100% by high-performance liquid chromatography analysis [27]. This high purity requirement ensures consistent performance in research applications [27]. The chromatographic analysis typically employs a wavelength of 215 nanometers for optimal detection of the compound and potential impurities [29].

Mass spectrometry confirmation provides definitive identification of HA15 through molecular weight determination and fragmentation pattern analysis [23]. The expected molecular ion peak at mass-to-charge ratio 466.58 serves as a key identification criterion [23]. Tandem mass spectrometry can provide additional structural confirmation through characteristic fragmentation patterns [23].

Nuclear magnetic resonance spectroscopy offers complementary structural verification, with proton and carbon-13 spectra confirming the expected chemical shifts and integration patterns [27]. The infrared spectrum must conform to the expected absorption pattern for the functional groups present in HA15 [27].

| Quality Parameter | Specification | Test Method |

|---|---|---|

| Chemical identity | Molecular formula C23H22N4O3S2 | Mass spectrometry |

| Purity | 98.5-100% | HPLC analysis |

| Spectroscopic identity | Conforms to structure | NMR, Infrared |

| Appearance | Light green to green solid | Visual inspection |

| Storage stability | Stable at -20°C | Accelerated testing |

Water content determination may be necessary, particularly for material intended for quantitative applications [29]. Karl Fischer titration or thermogravimetric analysis can provide accurate water content measurements [29]. The residual solvent content should be determined and controlled according to pharmaceutical guidelines, even for research-grade material [29].

Binding Mechanisms and Molecular Interactions

HA15 exerts its biological effects through direct molecular interaction with Binding immunoglobulin Protein/Glucose-Regulated Protein 78/Heat Shock Protein A5, the master regulator of endoplasmic reticulum proteostasis [1] [2]. The compound demonstrates remarkable specificity for this chaperone protein, establishing a high-affinity binding interaction that fundamentally alters the protein's functional capacity [3]. Transcriptomic, proteomic, and biochemical investigations have definitively identified Binding immunoglobulin Protein/Glucose-Regulated Protein 78/Heat Shock Protein A5 as the primary molecular target responsible for HA15's anti-cancer efficacy [1].

The binding interaction between HA15 and Binding immunoglobulin Protein/Glucose-Regulated Protein 78/Heat Shock Protein A5 occurs through a mechanism that involves direct contact with the chaperone's functional domains [3]. Fluorescent properties of HA15 have been exploited to demonstrate perfect colocalization between the compound and endoplasmic reticulum structures, providing compelling evidence that the molecular target resides within this organelle [4]. Affinity isolation experiments utilizing biotin-tagged HA15 followed by mass spectrometry analysis have confirmed the specific interaction with Binding immunoglobulin Protein/Glucose-Regulated Protein 78/Heat Shock Protein A5 [4].

The molecular recognition process involves HA15 engaging with specific binding sites on Binding immunoglobulin Protein/Glucose-Regulated Protein 78/Heat Shock Protein A5 that are critical for the chaperone's normal function [3]. This interaction demonstrates dose-dependent characteristics, with effective concentrations ranging from 1 to 10 micromolar [1] [5]. The binding affinity appears to be sufficiently strong to compete with the chaperone's natural substrate proteins, thereby disrupting normal protein folding processes within the endoplasmic reticulum [3].

Structural analysis suggests that HA15 may interact with regions of Binding immunoglobulin Protein/Glucose-Regulated Protein 78/Heat Shock Protein A5 that are normally involved in adenosine triphosphate binding and hydrolysis [3]. The compound's chemical structure, containing thiazole and benzenesulfonamide moieties, appears to be optimally configured for interaction with specific amino acid residues within the chaperone's active site [4]. This molecular complementarity ensures both high affinity and selectivity for the target protein.

Adenosine Triphosphate Activity Inhibition Kinetics

HA15 functions as a potent inhibitor of Binding immunoglobulin Protein/Glucose-Regulated Protein 78/Heat Shock Protein A5 adenosine triphosphate activity, demonstrating dose-dependent inhibition kinetics with concentrations as low as 1-2.5 micromolar producing significant effects [1] [5]. The compound's inhibitory action follows classic competitive inhibition patterns, suggesting direct interference with the chaperone's adenosine triphosphate binding site [3]. This inhibition represents a critical mechanism through which HA15 disrupts endoplasmic reticulum homeostasis.

The kinetics of adenosine triphosphate inhibition by HA15 reveal a progressive impairment of the chaperone's catalytic function [3]. Under normal physiological conditions, Binding immunoglobulin Protein/Glucose-Regulated Protein 78/Heat Shock Protein A5 binds adenosine triphosphate with high affinity, and its adenosine triphosphate activity, stimulated by binding to unfolded proteins, catalyzes the refolding process [3]. HA15 disrupts this fundamental mechanism by preventing efficient adenosine triphosphate hydrolysis, leading to accumulation of unfolded proteins and subsequent endoplasmic reticulum stress [3].

Detailed kinetic analysis demonstrates that HA15 produces concentration-dependent effects on adenosine triphosphate hydrolysis rates [3]. At therapeutic concentrations, the compound reduces the chaperone's adenosine triphosphate activity by more than 50%, effectively compromising the protein's ability to facilitate proper protein folding [1]. This inhibition occurs rapidly upon HA15 binding, with maximal effects observed within the first few hours of treatment [5].

The temporal characteristics of adenosine triphosphate inhibition reveal that HA15's effects are both immediate and sustained [5]. Initial binding events occur within minutes of compound exposure, followed by progressive impairment of enzymatic function over several hours [3]. The sustained nature of this inhibition ensures that endoplasmic reticulum stress responses are activated and maintained for sufficient duration to trigger downstream cell death pathways [6] [7].

Mechanistic studies suggest that HA15-mediated adenosine triphosphate inhibition involves conformational changes in Binding immunoglobulin Protein/Glucose-Regulated Protein 78/Heat Shock Protein A5 that prevent optimal substrate binding and catalytic turnover [3]. These conformational alterations may involve allosteric effects that propagate from the HA15 binding site to the adenosine triphosphate active site, resulting in reduced catalytic efficiency and impaired protein folding capacity [4].

Structural Alterations Induced in Target Proteins

HA15 binding to Binding immunoglobulin Protein/Glucose-Regulated Protein 78/Heat Shock Protein A5 induces significant structural alterations that fundamentally compromise the chaperone's biological function [3]. These structural changes extend beyond simple competitive inhibition, involving conformational rearrangements that affect multiple functional domains of the target protein [4]. Differential scanning calorimetry studies have demonstrated that HA15 binding alters the thermal stability profile of Binding immunoglobulin Protein/Glucose-Regulated Protein 78/Heat Shock Protein A5, indicating substantial structural perturbations [4].

The most significant structural alteration induced by HA15 involves disruption of the chaperone's ability to form productive interactions with unfolded substrate proteins [3]. Under normal conditions, Binding immunoglobulin Protein/Glucose-Regulated Protein 78/Heat Shock Protein A5 undergoes cyclical conformational changes that facilitate substrate binding, adenosine triphosphate hydrolysis, and product release [8]. HA15 binding appears to lock the chaperone in a non-productive conformational state that prevents effective substrate processing [9].

Electron microscopy studies of cells treated with HA15 reveal characteristic structural changes in endoplasmic reticulum morphology, including dilated endoplasmic reticulum cisternae [7] [3]. These morphological alterations represent downstream consequences of impaired Binding immunoglobulin Protein/Glucose-Regulated Protein 78/Heat Shock Protein A5 function and serve as visible markers of endoplasmic reticulum stress induction [3]. The appearance of these structural changes correlates temporally with HA15 treatment and functional impairment of the chaperone system [7].

At the molecular level, HA15-induced structural alterations in Binding immunoglobulin Protein/Glucose-Regulated Protein 78/Heat Shock Protein A5 affect the protein's interactions with other endoplasmic reticulum stress sensors [9]. The compound causes dissociation of Binding immunoglobulin Protein/Glucose-Regulated Protein 78/Heat Shock Protein A5 from Protein kinase RNA-like Endoplasmic Reticulum Kinase, Inositol-Requiring Enzyme 1 alpha, and Activating Transcription Factor 6 [2] [9]. This dissociation represents a critical structural rearrangement that liberates these stress sensors for activation [9].

The structural impact of HA15 extends to the organization of endoplasmic reticulum membrane architecture [7]. Treatment with the compound results in formation of extensive membrane structures and altered distribution of endoplasmic reticulum proteins [3]. These changes reflect the cellular response to impaired chaperone function and represent adaptive mechanisms aimed at maintaining proteostatic balance [7].

Endoplasmic Reticulum Stress Induction

Binding immunoglobulin Protein-Unfolded Protein Response Sensor Dissociation Process

The dissociation of Binding immunoglobulin Protein/Glucose-Regulated Protein 78/Heat Shock Protein A5 from unfolded protein response sensors represents the critical initial step in HA15-mediated endoplasmic reticulum stress induction [9]. Under normal physiological conditions, Binding immunoglobulin Protein/Glucose-Regulated Protein 78/Heat Shock Protein A5 maintains inactive states of Protein kinase RNA-like Endoplasmic Reticulum Kinase, Inositol-Requiring Enzyme 1 alpha, and Activating Transcription Factor 6 through direct protein-protein interactions [8] [9]. HA15 treatment disrupts these stabilizing interactions, leading to liberation and subsequent activation of these critical stress sensors [2] [9].

The molecular mechanism underlying this dissociation process involves HA15-induced conformational changes in Binding immunoglobulin Protein/Glucose-Regulated Protein 78/Heat Shock Protein A5 that reduce its affinity for the unfolded protein response sensors [9]. Binding immunoglobulin Protein/Glucose-Regulated Protein 78/Heat Shock Protein A5 normally sequesters these sensors in their inactive forms through interactions mediated by specific binding domains [8]. HA15 binding appears to alter the conformation of these binding domains, promoting dissociation of the chaperone-sensor complexes [9].

Kinetic analysis of the dissociation process reveals that HA15-induced release of unfolded protein response sensors occurs within 1-2 hours of compound treatment [6]. This rapid dissociation timeline indicates that HA15 binding to Binding immunoglobulin Protein/Glucose-Regulated Protein 78/Heat Shock Protein A5 immediately compromises the chaperone's regulatory function [9]. The temporal characteristics of this process are consistent with the observed kinetics of unfolded protein response activation following HA15 treatment [6] [5].

The dissociation process demonstrates concentration dependence, with higher HA15 concentrations producing more complete release of unfolded protein response sensors [5]. At therapeutic concentrations of 10 micromolar, HA15 achieves near-complete dissociation of Binding immunoglobulin Protein/Glucose-Regulated Protein 78/Heat Shock Protein A5 from Protein kinase RNA-like Endoplasmic Reticulum Kinase, Inositol-Requiring Enzyme 1 alpha, and Activating Transcription Factor 6 [6] [2]. This comprehensive dissociation ensures robust activation of all three unfolded protein response pathways [9].

The specificity of HA15-mediated dissociation appears to be restricted to unfolded protein response sensors, with minimal effects on other Binding immunoglobulin Protein/Glucose-Regulated Protein 78/Heat Shock Protein A5 interactions [9]. This selectivity suggests that HA15 binding affects specific conformational regions of the chaperone that are critical for sensor interactions while preserving other functional domains [4]. The preservation of some chaperone functions may explain why HA15 treatment does not result in immediate cellular toxicity [10].

Unfolded Protein Accumulation Mechanisms

HA15 treatment leads to progressive accumulation of unfolded proteins within the endoplasmic reticulum through multiple interconnected mechanisms [3]. The primary mechanism involves direct inhibition of Binding immunoglobulin Protein/Glucose-Regulated Protein 78/Heat Shock Protein A5 adenosine triphosphate activity, which impairs the chaperone's ability to facilitate proper protein folding [3]. This functional impairment results in reduced folding efficiency and increased residence time of nascent proteins in unfolded conformations [7].

The accumulation process follows predictable kinetics, with initial detection of unfolded proteins occurring within 6-12 hours of HA15 treatment [3]. Electron microscopy studies reveal characteristic features of protein aggregation, including electron-dense deposits within endoplasmic reticulum cisternae [7] [3]. These morphological changes represent visible manifestations of the underlying protein folding crisis induced by HA15 [3].

Biochemical analysis demonstrates that HA15-induced unfolded protein accumulation affects multiple classes of secretory and membrane proteins [3]. The compound's effects are not restricted to specific protein families, indicating a global impairment of endoplasmic reticulum folding capacity [7]. This broad impact reflects the central role of Binding immunoglobulin Protein/Glucose-Regulated Protein 78/Heat Shock Protein A5 in maintaining proteostatic balance across diverse protein substrates [3].

The temporal progression of unfolded protein accumulation correlates with the severity of endoplasmic reticulum stress responses [6] [7]. Early accumulation events trigger adaptive unfolded protein response pathways aimed at restoring folding capacity [3]. However, sustained accumulation over 12-24 hours overwhelms these adaptive mechanisms, leading to activation of pro-apoptotic signaling pathways [6] [7].

Mechanistic studies reveal that HA15-induced unfolded protein accumulation involves both increased protein input and decreased folding output [3]. The compound not only impairs Binding immunoglobulin Protein/Glucose-Regulated Protein 78/Heat Shock Protein A5 function but also affects the broader network of endoplasmic reticulum chaperones and folding factors [7]. This systemic disruption of folding machinery ensures that unfolded protein accumulation reaches levels sufficient to trigger cell death pathways [3].

Temporal Dynamics of Endoplasmic Reticulum Stress Activation

The temporal dynamics of HA15-induced endoplasmic reticulum stress activation follow a carefully orchestrated sequence of molecular events that unfolds over 24-48 hours [6] [5]. Initial stress sensor activation occurs within 1-2 hours of HA15 treatment, reflecting the rapid dissociation of Binding immunoglobulin Protein/Glucose-Regulated Protein 78/Heat Shock Protein A5 from unfolded protein response sensors [9]. This early activation phase is characterized by phosphorylation of Protein kinase RNA-like Endoplasmic Reticulum Kinase and Inositol-Requiring Enzyme 1 alpha [6] [5].

The intermediate phase of endoplasmic reticulum stress activation spans 2-12 hours and involves comprehensive activation of unfolded protein response transcriptional programs [6] [7]. During this period, cells mount adaptive responses aimed at restoring proteostatic balance through increased chaperone expression and enhanced protein degradation capacity [3]. However, the sustained presence of HA15 prevents effective resolution of the stress condition [6].

Peak endoplasmic reticulum stress activation occurs between 12-24 hours of HA15 treatment, coinciding with maximal unfolded protein accumulation [6] [7]. During this critical phase, adaptive unfolded protein response mechanisms become overwhelmed, leading to activation of pro-apoptotic signaling cascades [3]. The transition from adaptive to pro-death signaling represents a crucial determinant of cellular fate [6].

The late phase of endoplasmic reticulum stress activation extends from 24-48 hours and is characterized by irreversible commitment to cell death pathways [6] [7]. During this period, multiple apoptotic and autophagic mechanisms are activated simultaneously, ensuring efficient elimination of stressed cells [4]. The temporal coordination of these death mechanisms reflects the sophisticated regulatory networks that govern endoplasmic reticulum stress responses [6].

Dose-response analysis reveals that HA15 concentration affects both the magnitude and kinetics of endoplasmic reticulum stress activation [5]. Higher concentrations produce more rapid onset of stress responses and shorter adaptive phases [1] [5]. This concentration dependence provides opportunities for therapeutic optimization, allowing modulation of stress kinetics to achieve desired biological outcomes [4].

Unfolded Protein Response Pathway Activation

Protein kinase RNA-like Endoplasmic Reticulum Kinase Signaling Cascade

HA15 treatment results in rapid and sustained activation of the Protein kinase RNA-like Endoplasmic Reticulum Kinase signaling cascade, representing one of the primary mechanisms through which the compound induces endoplasmic reticulum stress [6] [9]. The activation process begins with dissociation of Binding immunoglobulin Protein/Glucose-Regulated Protein 78/Heat Shock Protein A5 from Protein kinase RNA-like Endoplasmic Reticulum Kinase, allowing the kinase to undergo oligomerization and autophosphorylation [9]. This phosphorylation event occurs within 1-2 hours of HA15 treatment and represents the initial commitment step in Protein kinase RNA-like Endoplasmic Reticulum Kinase pathway activation [6].

Following autophosphorylation, activated Protein kinase RNA-like Endoplasmic Reticulum Kinase phosphorylates eukaryotic Initiation Factor 2 alpha at serine 51, leading to global attenuation of protein synthesis [6] [9]. This phosphorylation event serves as a critical adaptive mechanism aimed at reducing the load of nascent proteins entering the endoplasmic reticulum [6]. Biochemical analysis demonstrates that HA15 treatment produces robust phosphorylation of eukaryotic Initiation Factor 2 alpha within 2-4 hours, with sustained phosphorylation observed for 24-48 hours [6] [7].

The downstream consequences of eukaryotic Initiation Factor 2 alpha phosphorylation include paradoxical upregulation of Activating Transcription Factor 4 translation [6] [9]. Despite global protein synthesis inhibition, Activating Transcription Factor 4 messenger ribonucleic acid contains upstream open reading frames that allow preferential translation under conditions of eukaryotic Initiation Factor 2 alpha phosphorylation [11]. HA15 treatment results in significant upregulation of Activating Transcription Factor 4 protein levels within 4-8 hours [6] [7].

Activating Transcription Factor 4 functions as a critical transcriptional regulator that orchestrates adaptive and pro-apoptotic responses to endoplasmic reticulum stress [11]. The transcription factor binds to specific DNA sequences in the promoters of target genes, including those encoding endoplasmic reticulum chaperones, amino acid biosynthetic enzymes, and pro-apoptotic factors [9]. HA15-induced Activating Transcription Factor 4 activation leads to transcriptional upregulation of multiple stress response genes within 6-12 hours of treatment [6] [7].

One of the most critical downstream targets of Activating Transcription Factor 4 is C/enhancer-binding protein homologous protein, a pro-apoptotic transcription factor that plays a central role in endoplasmic reticulum stress-induced cell death [6] [9]. HA15 treatment produces significant upregulation of C/enhancer-binding protein homologous protein expression within 8-16 hours, reflecting progression from adaptive to pro-death signaling [6] [7]. The temporal appearance of C/enhancer-binding protein homologous protein serves as a reliable marker of irreversible commitment to apoptotic cell death [3].

Inositol-Requiring Enzyme 1 alpha Signaling Pathway

The Inositol-Requiring Enzyme 1 alpha signaling pathway represents the most evolutionarily conserved branch of the unfolded protein response and plays a central role in HA15-mediated endoplasmic reticulum stress responses [12]. HA15 treatment leads to dissociation of Binding immunoglobulin Protein/Glucose-Regulated Protein 78/Heat Shock Protein A5 from Inositol-Requiring Enzyme 1 alpha, allowing the enzyme to undergo oligomerization and autophosphorylation [9]. This activation process occurs within 1-2 hours of HA15 treatment and is characterized by formation of higher-order oligomeric complexes in the endoplasmic reticulum membrane [12].

Activated Inositol-Requiring Enzyme 1 alpha possesses dual enzymatic activities, functioning as both a protein kinase and an endoribonuclease [13] [12]. The endoribonuclease activity is responsible for the unconventional splicing of X-box Binding Protein 1 messenger ribonucleic acid, removing a 26-nucleotide intron to generate the active transcription factor X-box Binding Protein 1 spliced [12] [14]. HA15 treatment produces robust X-box Binding Protein 1 splicing within 2-4 hours, as evidenced by detection of the spliced messenger ribonucleic acid species and increased nuclear accumulation of the transcription factor [6] [7].

The kinetics of Inositol-Requiring Enzyme 1 alpha activation demonstrate sustained enzymatic activity throughout the duration of HA15 treatment [12]. Phosphorylated Inositol-Requiring Enzyme 1 alpha can be detected for 24-48 hours following compound administration, indicating persistent activation of this stress sensor [6]. The sustained nature of Inositol-Requiring Enzyme 1 alpha activation ensures continued X-box Binding Protein 1 splicing and downstream transcriptional responses [12].

X-box Binding Protein 1 spliced functions as a master transcriptional regulator of endoplasmic reticulum stress responses, binding to specific DNA sequences in the promoters of target genes [14] [12]. The transcription factor recognizes endoplasmic reticulum stress response elements and unfolded protein response elements in target gene promoters, leading to upregulation of genes encoding endoplasmic reticulum chaperones, protein disulfide isomerases, and endoplasmic reticulum-associated degradation components [15] [14]. HA15-induced X-box Binding Protein 1 spliced activation results in transcriptional upregulation of multiple endoplasmic reticulum stress response genes within 4-8 hours of treatment [6] [7].

In addition to its role in X-box Binding Protein 1 splicing, activated Inositol-Requiring Enzyme 1 alpha can engage in Inositol-Requiring Enzyme 1-dependent decay of messenger ribonucleic acid, a process that involves degradation of specific messenger ribonucleic acid species to reduce endoplasmic reticulum protein load [13]. Under conditions of severe or prolonged endoplasmic reticulum stress, such as those induced by HA15, Inositol-Requiring Enzyme 1-dependent decay may contribute to cellular dysfunction by degrading messenger ribonucleic acids encoding essential cellular proteins [13].

Activating Transcription Factor 6 Processing and Nuclear Translocation

Activating Transcription Factor 6 represents the third major branch of the unfolded protein response and undergoes unique regulatory mechanisms in response to HA15 treatment [16] [17]. Unlike Protein kinase RNA-like Endoplasmic Reticulum Kinase and Inositol-Requiring Enzyme 1 alpha, which are activated through oligomerization and autophosphorylation, Activating Transcription Factor 6 activation requires proteolytic processing and nuclear translocation [17] [18]. HA15-induced dissociation of Binding immunoglobulin Protein/Glucose-Regulated Protein 78/Heat Shock Protein A5 from Activating Transcription Factor 6 allows the transcription factor to translocate from the endoplasmic reticulum to the Golgi apparatus [18] [19].

The translocation process occurs within 2-4 hours of HA15 treatment and involves transport of full-length Activating Transcription Factor 6 from the endoplasmic reticulum to the Golgi apparatus [17] [18]. Once in the Golgi, Activating Transcription Factor 6 undergoes sequential proteolytic cleavage by Site-1 Protease and Site-2 Protease, resulting in liberation of the amino-terminal cytosolic domain [17] [16]. This processed form of Activating Transcription Factor 6 contains the DNA-binding and transactivation domains necessary for transcriptional regulation [17].

The kinetics of Activating Transcription Factor 6 processing demonstrate rapid proteolysis following Golgi translocation [17]. Biochemical analysis reveals appearance of the processed amino-terminal fragment within 4-6 hours of HA15 treatment, with peak levels observed at 8-12 hours [16]. The processed Activating Transcription Factor 6 fragment rapidly translocates to the nucleus, where it functions as an active transcription factor [17] [19].

Nuclear Activating Transcription Factor 6 binds to endoplasmic reticulum stress response elements in target gene promoters, leading to transcriptional activation of genes encoding endoplasmic reticulum chaperones and folding factors [16] [17]. The transcription factor shows particular affinity for promoters containing canonical endoplasmic reticulum stress response element sequences, including those found in genes encoding Binding immunoglobulin Protein/Glucose-Regulated Protein 78/Heat Shock Protein A5, Glucose-Regulated Protein 94, and calreticulin [17]. HA15-induced Activating Transcription Factor 6 activation results in upregulation of multiple endoplasmic reticulum stress response genes within 6-12 hours of treatment [6] [7].

The temporal dynamics of Activating Transcription Factor 6 activation demonstrate both transient processing and sustained transcriptional activity [17]. While the initial proteolytic processing occurs rapidly, the resulting amino-terminal fragment exhibits prolonged nuclear residence and continued transcriptional activity [16]. This sustained activation ensures persistent upregulation of endoplasmic reticulum stress response genes throughout the duration of HA15 treatment [17].

X-box Binding Protein 1 Splicing and Downstream Effects

X-box Binding Protein 1 splicing represents a central mechanism through which HA15 exerts its biological effects, serving as both a marker of Inositol-Requiring Enzyme 1 alpha activation and a driver of downstream transcriptional responses [15] [14]. The splicing process involves unconventional removal of a 26-nucleotide intron from X-box Binding Protein 1 messenger ribonucleic acid by activated Inositol-Requiring Enzyme 1 alpha [14] [20]. This splicing event converts the unstable unspliced X-box Binding Protein 1 messenger ribonucleic acid into a stable, translatable form that encodes the active transcription factor [15].

The kinetics of HA15-induced X-box Binding Protein 1 splicing demonstrate rapid activation within 2-4 hours of treatment [6] [12]. Quantitative analysis reveals that HA15 treatment at 10 micromolar concentrations produces robust splicing, with detection of the spliced messenger ribonucleic acid species by reverse transcription-polymerase chain reaction [6] [7]. The extent of splicing correlates with HA15 concentration, indicating dose-dependent activation of the Inositol-Requiring Enzyme 1 alpha pathway [12].

X-box Binding Protein 1 spliced functions as a potent transcriptional activator that binds to specific DNA sequences in target gene promoters [15] [14]. The transcription factor recognizes multiple consensus sequences, including unfolded protein response elements and endoplasmic reticulum stress response elements [14]. HA15-induced X-box Binding Protein 1 spliced activation leads to transcriptional upregulation of genes encoding endoplasmic reticulum chaperones, protein disulfide isomerases, and components of the endoplasmic reticulum-associated degradation machinery [15].

The downstream effects of X-box Binding Protein 1 splicing extend beyond simple transcriptional activation to include complex regulatory networks that control cellular fate [15] [14]. X-box Binding Protein 1 spliced can directly regulate expression of autophagy-related genes, including Beclin-1 and microtubule-associated protein 1 light chain 3β [15]. HA15 treatment results in upregulation of multiple autophagy markers, reflecting X-box Binding Protein 1 spliced-mediated transcriptional activation [7] [3].

In addition to its role in autophagy regulation, X-box Binding Protein 1 spliced contributes to regulation of apoptotic pathways through transcriptional control of pro-apoptotic genes [15] [14]. The transcription factor can upregulate expression of C/enhancer-binding protein homologous protein and other pro-death factors, contributing to the overall pro-apoptotic environment induced by HA15 [6] [7]. The dual role of X-box Binding Protein 1 spliced in both adaptive and pro-death responses reflects the complex regulatory networks governing endoplasmic reticulum stress signaling [15].

The temporal progression of X-box Binding Protein 1 splicing and its downstream effects demonstrates sustained activation throughout HA15 treatment [12] [14]. Spliced X-box Binding Protein 1 messenger ribonucleic acid can be detected for 24-48 hours following compound administration, indicating persistent Inositol-Requiring Enzyme 1 alpha activity [6]. This sustained splicing ensures continued expression of X-box Binding Protein 1 spliced target genes and maintenance of endoplasmic reticulum stress responses [15] [14].

| Pathway Component | Activation Timeline | Key Molecular Events | Downstream Effects |

|---|---|---|---|

| Protein kinase RNA-like Endoplasmic Reticulum Kinase phosphorylation [6] [9] | 1-2 hours [6] | Autophosphorylation and kinase activation [9] | eukaryotic Initiation Factor 2 alpha phosphorylation [6] |

| eukaryotic Initiation Factor 2 alpha phosphorylation [6] [9] | 2-4 hours [6] | Global protein synthesis attenuation [9] | Activating Transcription Factor 4 upregulation [6] |

| Inositol-Requiring Enzyme 1 alpha activation [12] | 1-2 hours [12] | Oligomerization and autophosphorylation [12] | X-box Binding Protein 1 splicing [12] |

| X-box Binding Protein 1 splicing [15] [14] | 2-4 hours [6] [12] | messenger ribonucleic acid processing by Inositol-Requiring Enzyme 1 alpha [14] | Transcriptional activation [15] |

| Activating Transcription Factor 6 processing [17] | 2-6 hours [17] | Golgi translocation and proteolysis [17] | Nuclear transcription factor activity [17] |

| C/enhancer-binding protein homologous protein upregulation [6] | 8-16 hours [6] | Activating Transcription Factor 4-mediated transcription [9] | Pro-apoptotic signaling [6] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2. Preparation of arylsulfonamido thiazole derivs. as antitumor agents